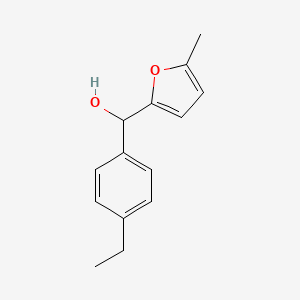
4-Ethylphenyl-(2-furyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenyl-(2-furyl)methanol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with an ethyl group and a furan ring attached to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl-(2-furyl)methanol can be synthesized through several methods, including the reaction of 4-ethylphenol with furfural under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, and heating the mixture to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylphenyl-(2-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation products may include 4-ethylphenyl-(2-furyl)methanone or 4-ethylphenyl-(2-furyl)carboxylic acid.
Reduction products may include 4-ethylphenyl-(2-furyl)methane.
Substitution products may vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethylphenyl-(2-furyl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, and its derivatives could be explored for pharmaceutical applications.
Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of fragrances, flavors, and other chemical products.
Mecanismo De Acción
The mechanism by which 4-Ethylphenyl-(2-furyl)methanol exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
4-Ethylphenyl-(2-furyl)methanol can be compared with other similar compounds, such as:
4-Methylphenyl-(2-furyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylphenyl-(3-furyl)methanol: Similar structure but with a different position of the furan ring.
4-Ethylphenyl-(2-thienyl)methanol: Similar structure but with a thiophene ring instead of a furan ring.
These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
(4-ethylphenyl)-(furan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPGWKAAGEQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














